5-Methoxy-1,4-dihydronaphthalene

Übersicht

Beschreibung

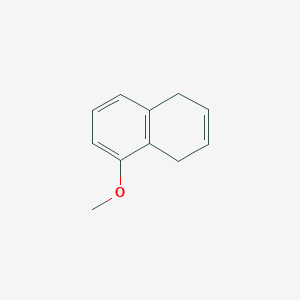

5-Methoxy-1,4-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes It is characterized by a methoxy group (-OCH₃) attached to the fifth position of the 1,4-dihydronaphthalene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,4-dihydronaphthalene typically involves the reduction of naphthalene derivatives. One common method is the Birch reduction, where naphthalene is reduced using lithium or sodium in liquid ammonia, followed by methylation to introduce the methoxy group . Another approach involves the nucleophilic addition of organometallic reagents to naphthalene derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale Birch reduction processes or catalytic hydrogenation methods. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Oxidation Reactions

The dihydronaphthalene scaffold undergoes oxidation to form tetralones or naphthoquinones. Key findings include:

Mechanistic studies reveal that oxidation proceeds via epoxidation followed by acid-catalyzed rearrangement to tetralones . The methoxy group directs regioselectivity, favoring C4/C5 functionalization .

Reduction and Dearomatization

The compound participates in hydride addition reactions to yield fully saturated derivatives:

| Reagent/Conditions | Product | Application |

|---|---|---|

| KH/THF solvothermal treatment | 1,4-Dihydronaphthalene-1-carbonitrile | Precursor to VDAs |

| NaBH₄/MeOH | 5-Methoxy-1,2,3,4-tetrahydronaphthalene | Antiproliferative agents |

DFT calculations confirm that freshly generated KH induces C4-selective dearomative hydride addition (ΔG‡ = +29.4 kcal/mol) . This pathway is critical for synthesizing bioactive compounds with vascular disrupting activity .

Electrophilic Substitution

The methoxy group activates the aromatic ring toward electrophilic substitution:

Substitution occurs preferentially at the C3 and C8 positions due to conjugation with the methoxy group .

Acid-Catalyzed Hydrolysis

The vinyl ether moiety undergoes hydrolysis under acidic conditions:

| Conditions | Rate Constant (k/10⁻² M⁻¹s⁻¹) | Isotope Effect (kH/kD) |

|---|---|---|

| 25°C, 0.1 M HClO₄ (H₂O) | 17.7 | 3.39 |

| 25°C, 0.1 M HClO₄ (D₂O) | 5.22 | — |

Kinetic studies show a Brønsted correlation (α = 0.65) between acid strength and catalytic efficiency, consistent with rate-determining proton transfer .

Transition Metal-Catalyzed Functionalization

Palladium-mediated reactions enable 1,4-difunctionalization:

DFT calculations attribute selectivity to steric effects in the oxidative addition step (ΔΔG‡ = +3.2 kcal/mol for 1,4 vs 1,2 pathways) .

Biological Activity

Derivatives demonstrate potent bioactivity:

| Derivative | Activity | IC₅₀ (μM) |

|---|---|---|

| 5-Methoxy-3-azido-1,4-dihydronaphthalene | Tubulin polymerization inhibition | 0.93 ± 0.02 |

| Phosphate prodrug (KGP04) | Vascular disrupting agent | 15 mg/kg (in vivo) |

These compounds induce apoptosis in cancer cells by destabilizing microtubules .

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

5-Methoxy-1,4-dihydronaphthalene, with the CAS number 36230-47-4, is a chemical compound that has applications primarily in the synthesis of other more complex molecules . Due to its chemical structure, it serves as a crucial intermediate in the creation of pharmaceutical products, steroid hormones, and various other organic compounds .

Synthesis of Dihydronaphthalene Derivatives

This compound is used in the synthesis of dihydronaphthalene derivatives, which have shown potential in medicinal chemistry . These derivatives can be synthesized starting with 6-methoxy-1-tetralone, a related compound . The process involves reacting 6-methoxy-1-tetralone with specific chemical compounds to produce new dihydronaphthalene derivatives .

- Production of Thiazolidin-4-ones : Dihydronaphthalene derivatives are used in the production of 2-substituted-3-((6-methoxy-3,4-dihydronaphthalin-1(2H)-ylidene)amino)thiazolidin-4-ones . These compounds are synthesized by reacting specific starting materials in ethanol, followed by refluxing, cooling, and recrystallization to obtain the desired products .

Use as Intermediates

This compound is also used as an intermediate in the preparation of tetralone derivatives .

- Z-Tetralone Derivatives : Dihydronaphthalene derivatives, including this compound, can be oxidized with a peracid in a reaction medium containing a lower alkanol, followed by the elimination of an alcohol molecule, to yield Z-tetralone derivatives . The general process involves epoxidizing the dihydronaphthalene compound with a peracid like peracetic acid or perbenzoic acid in an inert solvent such as chloroform . The intermediate is then treated with an acid or distilled at reduced pressure in the presence of a catalyst to yield the final product .

Applications in Steroid Hormone Production and Antiandrogenic Activity

Naphthalene derivatives, synthesized using this compound as an intermediate, are valuable in the preparation of steroid hormones and compounds with antiandrogenic activity .

- Antiandrogenic Activity : Certain naphthalene derivatives are used for their antiandrogenic properties, which can suppress undesired androgenic actions when administered concomitantly with other medications . These compounds do not directly act as medications themselves but modify the effects of other drugs .

- Steroid Hormone Synthesis : this compound serves as a building block in synthesizing steroid hormones, which are used in various therapeutic applications .

Research on Cytotoxic Activity

Dihydronaphthalene derivatives have been researched for their cytotoxic activities against cancer cell lines .

- Cytotoxic Evaluation : Several dihydronaphthalene derivatives have been evaluated for their cytotoxic activity against MCF-7 (human breast adenocarcinoma) cell lines . Some compounds have shown potent cytotoxic activities, with IC50 values more favorable than reference drugs .

- Safety Profile : These compounds have also been tested against normal epithelial breast cells (MCF10A), demonstrating a good safety profile, with some compounds being safer than reference drugs .

Tables of Compounds and Activities

Due to the lack of specific data tables for this compound, the following information pertains to related dihydronaphthalene derivatives and their activities:

Table 1: Cytotoxic Activity of Dihydronaphthalene Derivatives against MCF-7 Cell Lines

| Compound | IC50 (µM) | Safety Profile (vs. Saturosporin) |

|---|---|---|

| 5a | 0.93 ± 0.02 | 18.45-fold safer |

| 5d | 1.76 ± 0.04 | Data not specified |

| 5e | 2.36 ± 0.06 | Data not specified |

| 10 | 2.83 ± 0.07 | Data not specified |

| 3d | 3.73 ± 0.09 | Data not specified |

| Saturosporin (Reference) | 6.08 ± 0.15 | Reference |

IC50 values represent the concentration at which 50% of cell growth is inhibited.

Further Research

Wirkmechanismus

The mechanism of action of 5-Methoxy-1,4-dihydronaphthalene involves its interaction with various molecular targets. In biological systems, it may act as a ligand for specific receptors or enzymes, modulating their activity. The methoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Vergleich Mit ähnlichen Verbindungen

1,4-Dihydronaphthalene: Lacks the methoxy group, resulting in different chemical and biological properties.

5-Hydroxy-1,4-dihydronaphthalene: Contains a hydroxyl group instead of a methoxy group, leading to variations in reactivity and applications.

1,4-Dimethylnaphthalene: Features methyl groups instead of a methoxy group, affecting its chemical behavior and uses.

Uniqueness: 5-Methoxy-1,4-dihydronaphthalene is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to its analogs. This functional group also imparts specific electronic properties, making it valuable in various synthetic and research applications .

Biologische Aktivität

5-Methoxy-1,4-dihydronaphthalene is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and relevant data.

This compound has the molecular formula and a molecular weight of approximately 176.21 g/mol. The presence of the methoxy group significantly influences its biological interactions and pharmacological properties.

The biological activity of this compound can be attributed to its role as a ligand for various receptors and enzymes. The methoxy group enhances its binding affinity, allowing it to modulate the activity of specific targets within biological systems. This interaction can lead to various physiological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (human breast cancer), HepG2 (liver cancer), and U373 (glioblastoma). In these studies, this compound exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin .

Mechanism of Anticancer Action

The anticancer effects are believed to occur through:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Inhibition of Tubulin Polymerization : It interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division .

Other Biological Activities

In addition to its anticancer properties, this compound exhibits several other biological activities:

- Antimicrobial Effects : Studies suggest that this compound possesses significant antimicrobial properties against various pathogens.

- Anti-inflammatory Properties : It has been shown to reduce inflammation in vitro, indicating potential applications in treating inflammatory diseases .

Case Studies

- Cytotoxicity in MCF-7 Cells : A study demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells. Flow cytometry analysis indicated that treated cells were arrested in the G2/M phase of the cell cycle, leading to apoptosis .

- Comparative Analysis with Other Compounds : In comparative studies with structurally similar compounds, this compound showed superior cytotoxicity and selectivity towards cancer cells over normal cells .

Eigenschaften

IUPAC Name |

5-methoxy-1,4-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-4,6,8H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMHLJCHQKQLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568707 | |

| Record name | 5-Methoxy-1,4-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36230-47-4 | |

| Record name | 5-Methoxy-1,4-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.